Capivasertib is a potent and selective inhibitor of all three isoforms of Protein Kinase B (AKT1, AKT2, and AKT3). [, ] It functions as an ATP-competitive kinase inhibitor. [] In scientific research, capivasertib serves as a valuable tool to study the role of AKT signaling in various biological processes and disease models, including cancer. [, ]
Optimizing Combination Therapies: Further research is needed to identify optimal combination partners for capivasertib in various cancer types, including exploring combinations with CDK4/6 inhibitors, PARP inhibitors, immunotherapies, and other targeted therapies. [, , , , , ]
Understanding Resistance Mechanisms: Investigations into mechanisms of resistance to capivasertib, including the role of compensatory pathways and feedback loops, are crucial for developing strategies to overcome resistance and improve treatment durability. [, ]
Refining Biomarker Strategies: Continued efforts to develop and validate robust biomarkers for predicting response to capivasertib are necessary for guiding patient selection and personalizing treatment approaches. [, ]
Expanding Clinical Applications: Exploring the potential of capivasertib in additional cancer types, including hematological malignancies, could expand its clinical utility. []
Capivasertib was discovered through collaborative research efforts at the Institute of Cancer Research (ICR) in London and Astex Pharmaceuticals. The compound is classified as a small molecule drug and belongs to the class of antineoplastic agents targeting AKT, specifically inhibiting all three isoforms: AKT-1, AKT-2, and AKT-3 .
The synthesis of capivasertib involves a structure-based drug design approach known as fragment-based drug design. The initial lead compound was derived from 7-azaindole, which was modified to enhance its binding affinity to the ATP-binding pocket of AKT. Key steps in the synthesis include:
Capivasertib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The chemical formula is , and its molecular weight is approximately 397.90 g/mol. The structural features include:
The three-dimensional structure allows for effective interaction with the ATP-binding site of AKT, thereby inhibiting its kinase activity .
Capivasertib undergoes various chemical reactions relevant to its pharmacological function:
The mechanism of action of capivasertib centers around its ability to inhibit AKT signaling:
Capivasertib exhibits several notable physical and chemical properties:
Capivasertib has significant applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: